molecular formula C8H9ClO2 B8755871 4-Chloro-2-(1-hydroxyethyl)phenol

4-Chloro-2-(1-hydroxyethyl)phenol

Cat. No.: B8755871
M. Wt: 172.61 g/mol
InChI Key: MMEFEZLZLKQZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group at the para position (C4) and a 1-hydroxyethyl substituent at the ortho position (C2). The hydroxyethyl group (–CH(OH)CH₃) introduces both hydrogen-bonding capacity and moderate hydrophilicity, distinguishing it from simpler chlorophenols. Chlorophenols are widely studied for their roles in pharmaceuticals, agrochemicals, and environmental chemistry, with substituents critically influencing reactivity, toxicity, and biological activity .

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-2-(1-hydroxyethyl)phenol

InChI

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3

InChI Key

MMEFEZLZLKQZJO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Compound Name Substituent at C2 Key Properties/Activities Reference
4-Chloro-2-(1-hydroxyethyl)phenol 1-Hydroxyethyl (–CH(OH)CH₃) Hypothesized enhanced solubility due to hydroxylation; potential for H-bond interactions N/A
Chlorophene Benzyl (–CH₂C₆H₅) Antimicrobial agent; environmental persistence; oxidized by MnO₂ to coupling products
4-Chloro-2-(1-methylethyl)phenol Isopropyl (–CH(CH₃)₂) Detected in FeCl₃-mediated pyrolysis; hydrophobic; environmental contaminant
4-Chloro-2-((5-aryl-oxadiazolyl)amino)phenol Oxadiazole-linked aryl Anticancer activity (e.g., SNB-19, NCI-H460 cells); tubulin inhibition
4-Chloro-2-(imidazol-1-yl)phenol Imidazole Chelation potential; possible antimicrobial or enzyme-modulating activity
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to lipophilic substituents like benzyl (chlorophene) or isopropyl .
  • Biological Activity : Oxadiazole derivatives (e.g., compound 6h in ) show potent anticancer activity (PGI = 65.12 for SNB-19 cells), suggesting that electron-withdrawing substituents enhance tubulin binding . Chlorophene’s benzyl group contributes to antimicrobial efficacy but also environmental persistence .
  • Environmental Fate: Chlorophenols with bulky substituents (e.g., benzyl in chlorophene) resist microbial degradation but are susceptible to oxidative transformation by manganese oxides, yielding quinones or coupling products . In contrast, FeCl₂ pyrolysis avoids chlorinated products due to rapid HCl release, whereas FeCl₃ generates compounds like 4-chloro-2-(1-methylethyl)phenol .

Toxicity and Environmental Impact

  • Chlorophene : Listed by the EPA as an environmental contaminant due to bioaccumulation and toxicity to aquatic life .
  • FeCl₃-Mediated Chlorophenols: Pyrolysis with FeCl₃ generates chlorinated products linked to soil and water contamination .
  • Hydroxyethyl Substituent : The –CH(OH)CH₃ group may reduce bioaccumulation compared to fully lipophilic substituents, but this requires experimental validation.

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